molecular formula C57H90N12O20 B10788644 N-[(2S)-3-amino-2-({3-methyl-N-[(2E,4Z)-8-methyldeca-2,4-dienoyl]-L-alpha-aspartyl}amino)butanoyl]-D-valyl-L-lysyl-3-hydroxy-L-alpha-aspartyl-L-alpha-aspartylglycyl-3-methyl-D-alpha-aspartyl-L-valyl-(4R)-4-methyl-L-proline

N-[(2S)-3-amino-2-({3-methyl-N-[(2E,4Z)-8-methyldeca-2,4-dienoyl]-L-alpha-aspartyl}amino)butanoyl]-D-valyl-L-lysyl-3-hydroxy-L-alpha-aspartyl-L-alpha-aspartylglycyl-3-methyl-D-alpha-aspartyl-L-valyl-(4R)-4-methyl-L-proline

Cat. No.: B10788644
M. Wt: 1263.4 g/mol
InChI Key: SMTCDPMWINUUKC-AVBBYWJWSA-N
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Description

Malacidin B is a member of a class of chemicals known as malacidins, which are produced by bacteria found in soil. These compounds are 10-member macrocycle lipopeptides discovered through gene sequencing and bioinformatic analysis. Malacidin B, along with Malacidin A, has shown significant potential as an antibacterial agent, particularly against Gram-positive bacteria .

Preparation Methods

The preparation of Malacidin B involves a culture-independent discovery platform that includes sequencing, bioinformatic analysis, and heterologous expression of biosynthetic gene clusters captured from environmental samples . The synthetic route for Malacidin B includes the following steps:

Chemical Reactions Analysis

Malacidin B undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Malacidin B has a wide range of scientific research applications, including:

Properties

Malacidin B appears to bind Lipid II via a calcium dependent mechanism despite the absence of the typical Asp-X-Asp-Gly motif associate with calcium binding. The structure of Malacidin B includes a 3-hydroxy-aspartate residue while the "X" variable spacer residue is absent. It is unknown how these unique structural features may impact the drug's mechanism of action. The binding of Malacidin B to Lipid II prevents the incorporation of the subunit into the cell wall, disrupting synthesis and likely resulting in death of the bacterial cell. Malacidin B does not appear to form pores nor does it seem to integrate into the cell wall. While this mechanism is similar to that of [DB00512], Malacidin B retains its activity against [DB00512]-resistant pathogens. Unlike other antibiotic agents, Malacidin B also retains its activity in the presence of pulmonary surfactants.

Molecular Formula

C57H90N12O20

Molecular Weight

1263.4 g/mol

IUPAC Name

(3S)-4-[[(3S,6R,12S,15S,18S,21R,24S,28S,30R)-18-(4-aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methyldeca-2,4-dienoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C57H90N12O20/c1-11-28(6)18-14-12-13-15-20-36(70)63-41(30(8)55(84)85)51(80)67-43-32(10)60-48(77)35-22-29(7)25-69(35)54(83)40(27(4)5)66-50(79)42(31(9)56(86)87)64-37(71)24-59-46(75)34(23-38(72)73)62-53(82)44(45(74)57(88)89)68-47(76)33(19-16-17-21-58)61-49(78)39(26(2)3)65-52(43)81/h12-13,15,20,26-35,39-45,74H,11,14,16-19,21-25,58H2,1-10H3,(H,59,75)(H,60,77)(H,61,78)(H,62,82)(H,63,70)(H,64,71)(H,65,81)(H,66,79)(H,67,80)(H,68,76)(H,72,73)(H,84,85)(H,86,87)(H,88,89)/b13-12-,20-15+/t28?,29-,30?,31?,32?,33+,34+,35+,39-,40+,41+,42-,43+,44+,45?/m1/s1

InChI Key

SMTCDPMWINUUKC-AVBBYWJWSA-N

Isomeric SMILES

CCC(C)CC/C=C\C=C\C(=O)N[C@@H](C(C)C(=O)O)C(=O)N[C@H]1C(NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CCCCN)C(C(=O)O)O)CC(=O)O)C(C)C(=O)O)C(C)C)C)C

Canonical SMILES

CCC(C)CCC=CC=CC(=O)NC(C(C)C(=O)O)C(=O)NC1C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CCCCN)C(C(=O)O)O)CC(=O)O)C(C)C(=O)O)C(C)C)C)C

Origin of Product

United States

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